Zinc, bromocyclopentyl-

Vue d'ensemble

Description

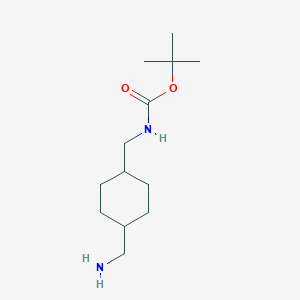

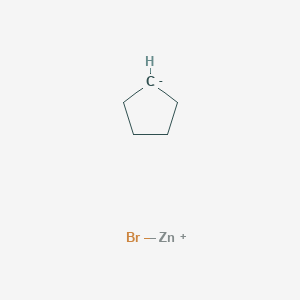

Zinc, bromocyclopentyl- (also known as cyclopentylzinc bromide) is an organozinc compound with the molecular formula C5H9BrZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a useful tool in the synthesis of complex organic molecules .

Applications De Recherche Scientifique

Cyclopentylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mécanisme D'action

Target of Action

Zinc, in general, is known to act as an immune modulator, playing a crucial role in the immune defense system . It has been widely considered as an anti-inflammatory and anti-oxidant agent . Zinc oxide nanoparticles (ZnO NPs) are promising inorganic materials that have bactericidal action . They are used in the composition of pharmaceutical drugs .

Mode of Action

The mode of action of zinc involves three primary biological roles: catalytic, structural, and regulatory . The catalytic and structural role of zinc is well established . The proposed mechanism of action of ZnO involves the production of reactive oxygen species, which elevates membrane lipid peroxidation that causes membrane leakage of reducing sugars, DNA, proteins, and reduces cell viability .

Biochemical Pathways

Zinc metabolism at the cellular level is critical for many biological processes in the body . A key observation is the disruption of cellular homeostasis, often coinciding with disease progression . Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake .

Pharmacokinetics

Zinc is absorbed, distributed, metabolized, and excreted from the body . It influences growth and effects on immunity, various systems of the body, and participation in different metabolisms . A pharmacokinetic study of the serum zinc profile after oral administration of a pharmacological dose of the metal was performed .

Result of Action

The result of zinc’s action is seen in its role in antiviral immunity in several viral infections . It has been used for the therapeutic intervention of COVID-19 in many different clinical trials . Zinc treatment using a combination of HCQ and zinc pronouncedly reduced symptom score and the rates of hospital admission and mortality in COVID-19 patients .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cyclopentylzinc bromide is typically prepared by the reaction of cyclopentylmagnesium bromide with zinc chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:

C5H9MgBr+ZnCl2→C5H9ZnBr+MgCl2

Industrial Production Methods

In industrial settings, cyclopentylzinc bromide can be produced in larger quantities using similar methods but with more controlled environments to ensure purity and yield. The use of high-purity reagents and solvents, along with advanced purification techniques, ensures that the final product meets the required specifications for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

Cyclopentylzinc bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

Transmetalation: It can transfer its cyclopentyl group to other metals, such as palladium or copper, facilitating cross-coupling reactions.

Substitution: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of a catalyst such as copper(I) iodide.

Transmetalation: Often carried out with palladium or copper catalysts under inert conditions.

Substitution: Usually involves alkyl or aryl halides in the presence of a suitable base.

Major Products Formed

Alcohols: From nucleophilic addition to carbonyl compounds.

Coupled Products: From cross-coupling reactions with aryl or vinyl halides.

Substituted Cyclopentanes: From substitution reactions with alkyl halides.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclopentylmagnesium Bromide: Another organometallic reagent used for similar purposes but with different reactivity and stability.

Cyclopentyl Lithium: A more reactive compound that can be used in similar reactions but requires more stringent conditions.

Cyclopentyl Copper: Used in cross-coupling reactions but with different catalytic properties.

Uniqueness

Cyclopentylzinc bromide is unique in its balance of reactivity and stability. It is less reactive than cyclopentyl lithium, making it easier to handle and store, but more reactive than cyclopentylmagnesium bromide, allowing for a broader range of applications. Its ability to participate in transmetalation reactions also sets it apart from other similar compounds .

Propriétés

IUPAC Name |

bromozinc(1+);cyclopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9.BrH.Zn/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJUPSNUGOBNMF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[CH-]C1.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399797 | |

| Record name | Zinc, bromocyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171860-68-7 | |

| Record name | Zinc, bromocyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc, bromocyclopentyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)

![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)

![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)